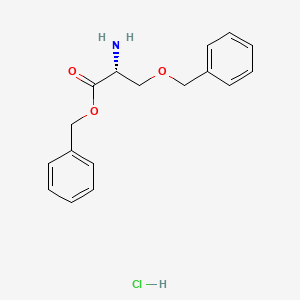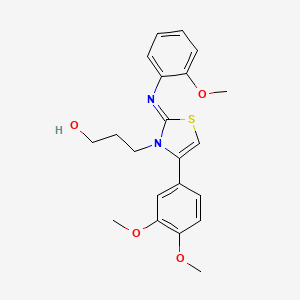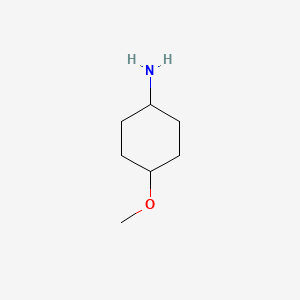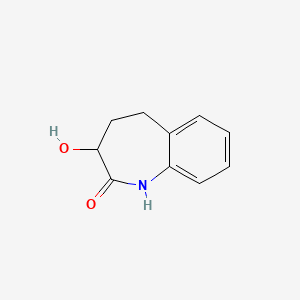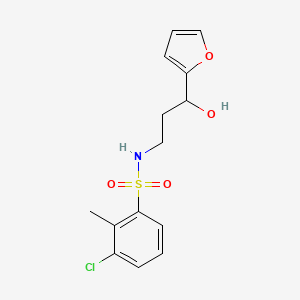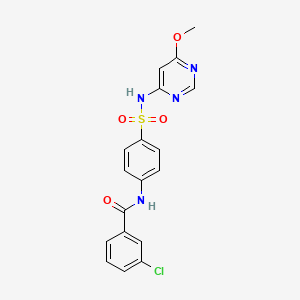
3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, also known as CPB, is a chemical compound that has recently gained significant attention in the scientific community. It has a molecular formula of C18H15ClN4O4S and a molecular weight of 418.85 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H15ClN4O4S . Unfortunately, the specific details about its structure are not available in the search results.Aplicaciones Científicas De Investigación
Fluorescence Enhancement in Biochemical Probing
- Faridbod et al. (2009) discussed the enhancement of erbium (Er) intrinsic fluorescence intensity by Glibenclamide, a drug closely related to 3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide. This property allows for monitoring Glibenclamide using simple and sensitive fluorimetric probes, which can be useful in high performance liquid chromatography detectors in the future (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Antimicrobial Properties
- Priya et al. (2006) synthesized and evaluated benzamide derivatives, which include compounds similar to this compound, for their antimicrobial efficacy. These compounds showed significant antibacterial and antifungal activities (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).
Enzyme Inhibition
- A study by Tuğrak et al. (2020) on benzamide derivatives, including compounds structurally similar to this compound, demonstrated significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes, indicating their potential in drug design (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Zinc Ion-Selective Electrode Development
- Saleh and Gaber (2001) utilized Sulipride, a drug closely related to this compound, as an electroactive material for creating a zinc ion-selective electrode. This electrode showed excellent selectivity and could be used for determining zinc contents in various materials (Saleh & Gaber, 2001).
Phototransformation Studies
- The compound has been studied for its phototransformation properties in aqueous solutions. Choudhury and Dureja (1996) analyzed the photodegradation of Chlorimuron-ethyl, a compound related to this compound, in different types of water and under various pH conditions (Choudhury & Dureja, 1996).
Neuroleptic Properties
- Usuda et al. (2004) investigated the neuroleptic properties of benzamide derivatives similar to this compound. They found that these compounds had potent inhibitory effects on certain behaviors induced by dopamine, suggesting their potential use in treating psychosis (Usuda, Nishikori, Noshiro, & Maeno, 2004).
Propiedades
IUPAC Name |
3-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-7-5-14(6-8-15)22-18(24)12-3-2-4-13(19)9-12/h2-11H,1H3,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODJTLCFURCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2724969.png)
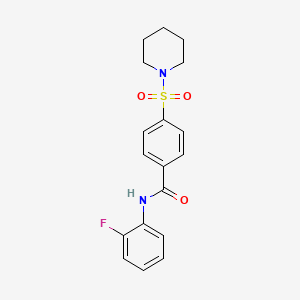
![N-(3-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2724973.png)
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)
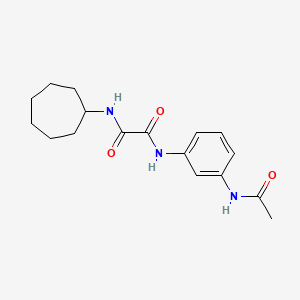
![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2724978.png)
